molecular formula C7H9ClFNO2S B6226226 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 33719-29-8

4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B6226226
CAS No.: 33719-29-8
M. Wt: 225.67 g/mol
InChI Key: OZJWTUBGBIZUQR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (commonly abbreviated as AEBSF hydrochloride) is a small-molecule serine protease inhibitor with the molecular formula C₈H₁₁ClFNO₂S and a molecular weight of 239.70 g/mol . Structurally, it consists of a benzene ring substituted with a sulfonyl fluoride group at position 1 and an aminomethyl ethyl group at position 4, stabilized by a hydrochloride counterion.

Properties

CAS No.

33719-29-8

Molecular Formula

C7H9ClFNO2S

Molecular Weight

225.67 g/mol

IUPAC Name

4-(aminomethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H

InChI Key

OZJWTUBGBIZUQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(aminomethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives and substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C8H11ClFNO2S
  • Molecular Weight : 239.69 g/mol
  • CAS Number : 30827-99-7
  • Solubility : Water-soluble
  • Inhibitory Action : AEBSF acts by covalently modifying the serine residue in the active site of serine proteases, inhibiting their activity. It has a broad specificity for several proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein .

Protease Inhibition in Biochemical Studies

AEBSF is predominantly used in biochemical research to inhibit serine proteases during protein purification and analysis. Its stability at low pH makes it preferable over other inhibitors like PMSF (phenylmethylsulfonyl fluoride) in certain applications. Typical concentrations range from 0.1 to 1.0 mM .

Cholesterol Regulation Studies

AEBSF has been instrumental in studies focusing on cholesterol metabolism by inhibiting Site-1 protease (S1P), which activates sterol regulatory element-binding proteins (SREBPs). This inhibition helps researchers analyze the downstream effects on cholesterol regulation and related metabolic pathways .

Allergic Inflammation Research

Recent studies have demonstrated AEBSF's efficacy in reducing allergic inflammation in murine models. In a controlled experiment involving BALB/c mice sensitized with house dust mite allergens, AEBSF treatment significantly decreased symptom scores, eosinophil counts, and serum IgE levels while promoting regulatory T cell populations .

Case Study Overview:

StudyObjectiveMethodologyKey Findings
Allergic Rhinitis ModelEvaluate AEBSF's therapeutic effects on allergic inflammationBALB/c mice sensitized with Dermatophagoides farinae; treated with AEBSF pre- and post-sensitizationSignificant reduction in allergic symptoms and eosinophil infiltration; increased IL-10 levels indicating enhanced regulatory T cell activity

Neurological Research

AEBSF has also been investigated for its potential neuroprotective effects due to its ability to inhibit NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This property suggests a role in protecting neuronal cells from oxidative stress-related damage .

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Mechanism of Action : Irreversibly inhibits serine proteases (e.g., trypsin, plasmin, thrombin) by covalently modifying the active-site serine residue via its sulfonyl fluoride group .
  • Solubility : More water-soluble than other sulfonyl fluoride inhibitors, enhancing its utility in biochemical assays .
  • Stability : Stable in aqueous solutions under neutral or slightly acidic conditions but degrades in alkaline environments .
  • Safety Profile : Classified as a skin corrosive (Category 1B) due to its hydrogen fluoride release upon decomposition .

Comparison with Structurally Similar Compounds

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethane-1-sulfonyl Fluoride Hydrochloride

  • Molecular Formula: C₆H₁₅ClFNO₃S (exact weight unspecified) .
  • Key Differences: Contains a branched ether-amine side chain instead of a linear aminomethyl group. Limited data on protease inhibition efficacy, but its bulkier structure may reduce cell permeability compared to AEBSF.
  • Safety : Likely shares HF-release hazards but lacks explicit toxicity data .

4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl Fluoride

  • Molecular Formula : C₉H₁₀ClFN₂O₃S (MW: ~296.7 g/mol) .
  • Unclear if it inhibits serine proteases; may target cysteine proteases due to the reactive chloroethyl group.
  • Applications : Primarily used as a pharmaceutical intermediate rather than a protease inhibitor .

4-Bromobenzoyl Chloride

  • Molecular Formula : C₇H₄BrClO (MW: 219.47 g/mol) .
  • Key Differences: Replaces the sulfonyl fluoride with a benzoyl chloride group, rendering it reactive toward nucleophiles (e.g., amines, alcohols). No protease inhibition activity; used as a synthetic intermediate in organic chemistry .

Structural and Functional Analysis

Table 1: Comparative Overview of AEBSF Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity Safety Hazards
AEBSF Hydrochloride C₈H₁₁ClFNO₂S 239.70 Sulfonyl fluoride, aminomethyl Serine protease inhibition Skin corrosion, HF release
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride C₉H₁₀ClFN₂O₃S ~296.7 Sulfonyl fluoride, ureido-chloroethyl Unknown (pharmaceutical intermediate) Not specified
4-Bromobenzoyl Chloride C₇H₄BrClO 219.47 Benzoyl chloride, bromo Synthetic intermediate Skin/eye corrosion
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride C₁₁H₉Cl₂NO₃S ~314.13 Sulfonyl chloride, pyridinyloxy Intermediate in drug synthesis Likely corrosive

Key Research Findings

  • AEBSF vs. Gabexate Mesilate : AEBSF demonstrated superior stability in aqueous solutions and broader inhibitory activity against proteases like thrombin and plasmin in in vivo studies .
  • Toxicity Comparison : AEBSF is less toxic than sulfonyl chlorides (e.g., 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride) due to its controlled HF release and lower reactivity .
  • Structural Advantage: The aminomethyl group in AEBSF enhances solubility and target specificity compared to bulkier analogs like 2-[(1-amino-2-methylpropan-2-yl)oxy]ethane-1-sulfonyl fluoride hydrochloride .

Biological Activity

4-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride, commonly referred to as AEBSF , is a potent irreversible inhibitor of serine proteases. Its biological activity has been extensively studied across various fields, including biochemistry, pharmacology, and immunology. This article presents a detailed overview of its mechanisms of action, applications, and relevant case studies.

  • CAS Number : 33719-29-8
  • Molecular Formula : C7H10ClFNO2S
  • Molecular Weight : 209.68 g/mol
  • Purity : ≥95%

AEBSF functions by covalently binding to the active site serine residue of serine proteases, thereby inhibiting their enzymatic activity. This mechanism is pivotal in regulating various biological processes, including:

  • Blood coagulation
  • Inflammatory responses
  • Tissue remodeling

The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex that prevents substrate access and subsequent proteolytic activity.

1. Biochemical Research

AEBSF is widely utilized in biochemical assays to study protease functions and interactions. Its ability to inhibit multiple serine proteases makes it an invaluable tool in enzyme kinetics and protein purification protocols.

2. Medical Research

Recent studies have highlighted AEBSF's potential therapeutic applications, particularly in allergic conditions. For instance, a study demonstrated that AEBSF significantly reduced allergic inflammation in a murine model of allergic rhinitis induced by Dermatophagoides farinae (house dust mite) allergens. The treatment resulted in decreased eosinophil counts and reduced levels of specific IgE antibodies, indicating its efficacy in modulating immune responses .

Case Study 1: Allergic Rhinitis

In a controlled study involving BALB/c mice, AEBSF was administered before and after allergen sensitization. The results showed:

  • Reduction in allergic symptom scores : Significantly lower scores were observed in treated groups compared to controls.
  • Decreased eosinophil counts : Both prophylactic and therapeutic treatments led to lower eosinophil infiltration in nasal tissues.
  • Regulatory T cell induction : Increased levels of CD4+CD25+Foxp3+ T cells were noted, suggesting an immunomodulatory effect .

Case Study 2: Enzyme Kinetics

In biochemical assays assessing the inhibition of thrombin and plasmin by AEBSF, it was found that:

  • Inhibition constants (Ki) were determined to be in the low micromolar range.
  • AEBSF effectively blocked fibrinolysis pathways, indicating potential applications in managing bleeding disorders.

Comparative Analysis

The following table summarizes the biological activity of AEBSF compared to other serine protease inhibitors:

Compound NameMechanism of ActionApplicationsEfficacy
AEBSFIrreversible inhibition of serine proteasesAllergic rhinitis, blood coagulationHigh
PMSFReversible inhibitionProtein purificationModerate
DFPIrreversible inhibitionNeurotoxicology studiesHigh

Q & A

Basic Questions

Q. What are the key steps and conditions for synthesizing 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF HCl)?

  • AEBSF HCl is typically synthesized via a multi-step process starting with sulfonation of benzene derivatives, followed by fluorination and amination. Critical steps include:

  • Sulfonation : Using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
  • Fluorination : Reaction with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C to introduce the sulfonyl fluoride group .
  • Amination : Ethylenediamine is introduced via nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt .
    • Catalysts such as triethylamine are used to neutralize byproducts (e.g., HCl), improving yield .

Q. What analytical methods are essential for characterizing AEBSF HCl?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the aminomethyl and sulfonyl fluoride moieties .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretch) and ~1150 cm1^{-1} (S-F stretch) confirm functional groups .
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 255 nm) to quantify impurities .
  • Melting Point : Sharp melting point (~175°C) indicates crystallinity and purity .

Q. What are the primary research applications of AEBSF HCl?

  • Protease Inhibition : Irreversibly inhibits serine proteases (e.g., trypsin, thrombin) by sulfonylating the active-site serine residue. Used in protein extraction to prevent degradation .
  • Enzyme Kinetics : Acts as a covalent inhibitor to study catalytic mechanisms via stopped-flow spectrophotometry .

Advanced Research Questions

Q. How can researchers optimize the stability and storage conditions of AEBSF HCl?

  • Stability Challenges : Hydrolysis of the sulfonyl fluoride group occurs in aqueous solutions (half-life <24 hours at pH 7.4).
  • Storage Optimization :

  • Solid State : Store in argon-filled desiccators at −20°C to prevent moisture absorption .
  • Solutions : Prepare fresh in cold, slightly acidic buffers (pH 5–6) to slow hydrolysis .
    • Contradictory Data : Some protocols suggest room-temperature storage in amber vials , but accelerated degradation studies recommend −20°C for long-term stability .

Q. How does AEBSF HCl compare to other serine protease inhibitors like PMSF in experimental design?

  • Advantages :

  • Solubility : AEBSF HCl is water-soluble (up to 50 mM), unlike PMSF, which requires organic solvents .
  • Toxicity : Lower cytotoxicity in cell cultures, enabling in vitro studies .
    • Mechanistic Differences : AEBSF HCl’s ethylenediamine group enhances binding specificity, reducing off-target effects compared to PMSF .
    • Experimental Validation : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to quantify residual protease activity post-inhibition .

Q. What experimental precautions are critical when handling AEBSF HCl under varying pH conditions?

  • pH-Dependent Reactivity :

  • Acidic Conditions (pH <5) : Stabilizes the sulfonyl fluoride group but may protonate the amine, reducing solubility .
  • Neutral/Alkaline Conditions (pH ≥7) : Accelerates hydrolysis; pre-incubate inhibitors with buffers at target pH before adding enzymes .
    • Safety Protocols :
  • Use fume hoods and PPE (gloves, goggles) due to HF release risks during decomposition .

Q. How can researchers resolve contradictions in reported IC50_{50} values for AEBSF HCl across studies?

  • Methodological Variables :

  • Enzyme Source : Variability in protease isoforms (e.g., human vs. bovine thrombin) affects inhibition kinetics .
  • Pre-incubation Time : Longer inhibitor-enzyme contact times (≥30 min) improve IC50_{50} accuracy .
    • Data Normalization : Express IC50_{50} relative to a standardized enzyme activity assay (e.g., chromogenic substrate hydrolysis) .

Q. What structural analogs of AEBSF HCl are being explored, and how do they inform SAR studies?

  • Key Modifications :

  • Fluorine Replacement : Sulfonyl chloride analogs show higher reactivity but poorer stability .
  • Aminomethyl Chain Length : Longer chains (e.g., 3-aminopropyl) reduce inhibitory potency due to steric hindrance .
    • Case Study : 4-(Aminomethyl)thiazole derivatives demonstrate enhanced selectivity for kallikrein-like proteases .

Q. What strategies mitigate risks when AEBSF HCl is used in combination with other protease inhibitors?

  • Synergistic Effects : Combine with EDTA to inhibit metalloproteases, but avoid thiol-based inhibitors (e.g., E-64) that may react with sulfonyl fluoride .
  • Validation : Use activity-based proteomics (ABPP) to map inhibitor specificity and off-target interactions .

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